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Compound of Interest

Compound Name: Methyl 4-O-feruloylquinate

Cat. No.: B15609338

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-O-feruloylquinate is a natural phenolic compound belonging to the chlorogenic acid
family, found in various plant species. As a derivative of ferulic acid and quinic acid, it is of
significant interest for its potential biological activities. Accurate identification and quantification
of Methyl 4-O-feruloylquinate are crucial for quality control, pharmacokinetic studies, and
drug development. This application note provides a detailed protocol for the analysis of Methyl
4-O-feruloylquinate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
and outlines its characteristic fragmentation pattern.

Physicochemical Properties

Property Value
Molecular Formula C18H2209
Molecular Weight 382.36 g/mol [1]
CAS Number 195723-10-5

Mass Spectrometry Fragmentation Pattern

The fragmentation of Methyl 4-O-feruloylquinate in mass spectrometry provides key structural
information for its identification and quantification. Analysis is typically performed using
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Electrospray lonization (ESI) in both positive and negative ion modes. The fragmentation
pattern is primarily dictated by the cleavage of the ester bond linking the feruloyl and quinic
acid methyl ester moieties.

Positive lon Mode ([M+H]*):

In positive ion mode, the precursor ion is the protonated molecule [M+H]* at an m/z of
approximately 383.13. The fragmentation of the closely related parent compound, 4-O-
feruloylquinic acid, provides insight into the expected fragmentation of the core structure. The
major product ions result from the cleavage of the ester bond, leading to the formation of a
feruloyl cation and subsequent fragments.

Negative lon Mode ([M-H]~):

Negative ion mode is also commonly used for the analysis of phenolic compounds. The
precursor ion is the deprotonated molecule [M-H]~ at an m/z of approximately 381.12.
Fragmentation in negative mode for 4-O-feruloylquinic acid characteristically yields a base
peak at m/z 173.

Quantitative Fragmentation Data

While specific quantitative fragmentation data for Methyl 4-O-feruloylquinate is not widely
available, the following table summarizes the major fragment ions and their approximate
relative abundances based on the experimental data of the closely related 4-O-feruloylquinic
acid in positive ion mode. This data can be used as a reference for method development.
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Relative

Precursor lon (m/z) Fragment lon (m/z) Proposed Identity
Abundance (%)

[Ferulic acid -

~383.13 ([M+H]*) ~177.06 100
H20+H]*
[Ferulic acid - H20 -
~383.13 ([M+H]*) ~145.03 ~73
CO+H]*
~383.13 ([M+H]") ~193.05 Feruloyl moiety Secondary Peak

Further fragmentation
~383.13 ([M+H]*) ~117.03 _ ~33
of feruloyl moiety

[Quinic acid methyl
ester - H - H20]~

~381.12 ([M-H]") ~173.00 Base Peak
(from related

compounds)

~381.12 ([M-H]") ~193.00 [Ferulic acid - H]~ Secondary Peak

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the sensitive and selective quantification of Methyl

4-O-feruloylquinate in various matrices.

Standard and Sample Preparation

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of Methyl 4-O-feruloylquinate
standard and dissolve it in 1 mL of methanol.

Working Standard Solutions: Perform serial dilutions of the primary stock solution with the
initial mobile phase composition to prepare a series of working standards (e.g., 1 ng/mL to
1000 ng/mL).

Sample Preparation: The extraction procedure will vary depending on the matrix. A general
solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol suitable for phenolic
compounds should be employed to isolate the analyte and minimize matrix effects.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b15609338?utm_src=pdf-body
https://www.benchchem.com/product/b15609338?utm_src=pdf-body
https://www.benchchem.com/product/b15609338?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Liquid Chromatography Conditions

o LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance
liquid chromatography (UHPLC) system.

e Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 um particle size).
e Mobile Phase A: Water with 0.1% formic acid.
» Mobile Phase B: Acetonitrile with 0.1% formic acid.

o Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to
elute the analyte, and then return to initial conditions for re-equilibration. Optimization of the
gradient is recommended for complex matrices.

e Flow Rate: 0.2 - 0.4 mL/min.
e Column Temperature: 30 - 40 °C.

e Injection Volume: 1 - 10 L.

Mass Spectrometry Conditions

e Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

 lonization Source: Electrospray lonization (ESI), operated in both positive and negative ion
modes for comprehensive analysis.

 lonization Mode: Positive and/or Negative.
o Capillary Voltage: Typically 3-4 kV.
e Source Temperature: 120-150 °C.

e Desolvation Gas Flow and Temperature: Optimize based on instrument manufacturer's
recommendations (e.g., Nitrogen at 600-800 L/hr and 350-450 °C).

e Collision Gas: Argon.
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o Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor
ion and the most abundant and specific product ions should be selected.

Fragmentation Pathway Diagram

The following diagram illustrates the proposed mass spectrometry fragmentation pathway for
Methyl 4-O-feruloylquinate in positive ion mode.

Methyl 4-O-feruloylquinate Fragmentation Major Fragment lons
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m/z = 177.06

Click to download full resolution via product page

Caption: Proposed fragmentation of Methyl 4-O-feruloylquinate.

Experimental Workflow

The diagram below outlines the logical workflow for the LC-MS/MS analysis of Methyl 4-O-
feruloylquinate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: Analysis of Methyl 4-O-feruloylquinate
using Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15609338#mass-spectrometry-fragmentation-
pattern-of-methyl-4-o-feruloylquinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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